
7-methoxy-6-(1,3-oxazol-5-yl)-2-phenyl-1H-quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-6-(oxazol-5-yl)-2-phenylquinolin-4(1H)-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with methoxy, oxazolyl, and phenyl groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-6-(oxazol-5-yl)-2-phenylquinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group using methyl iodide and a base such as potassium carbonate.
Formation of the Oxazolyl Group: The oxazolyl group is formed through a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.
Attachment of the Phenyl Group: The phenyl group is introduced through a Suzuki coupling reaction between a phenylboronic acid and a halogenated quinoline derivative.
Industrial Production Methods
Industrial production of 7-Methoxy-6-(oxazol-5-yl)-2-phenylquinolin-4(1H)-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-6-(oxazol-5-yl)-2-phenylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and oxazolyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinolinone derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
7-Methoxy-6-(oxazol-5-yl)-2-phenylquinolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Methoxy-6-(oxazol-5-yl)-2-phenylquinolin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. For example, as an IMPDH inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of inosine monophosphate to xanthosine monophosphate, thereby inhibiting nucleotide biosynthesis . This can lead to antiproliferative effects in rapidly dividing cells.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-6-(oxazol-5-yl)-2,3-dihydro-1H-quinazolin-4-ones: These compounds share a similar core structure but differ in the presence of a dihydroquinazoline ring instead of a quinoline ring.
7-Methoxy-2,3-dihydro-1H-quinazolin-4-ones: These compounds lack the oxazolyl and phenyl groups, resulting in different chemical properties and reactivity.
Uniqueness
7-Methoxy-6-(oxazol-5-yl)-2-phenylquinolin-4(1H)-one is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its ability to inhibit IMPDH distinguishes it from other similar compounds, making it a valuable target for drug development .
Properties
CAS No. |
371249-67-1 |
|---|---|
Molecular Formula |
C19H14N2O3 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
7-methoxy-6-(1,3-oxazol-5-yl)-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C19H14N2O3/c1-23-18-9-16-13(7-14(18)19-10-20-11-24-19)17(22)8-15(21-16)12-5-3-2-4-6-12/h2-11H,1H3,(H,21,22) |
InChI Key |
HHMIBIGHTIBSRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=CC2=O)C3=CC=CC=C3)C4=CN=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


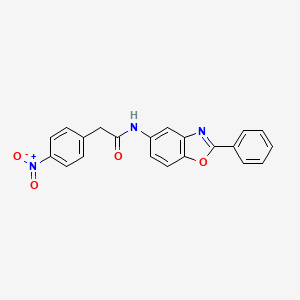
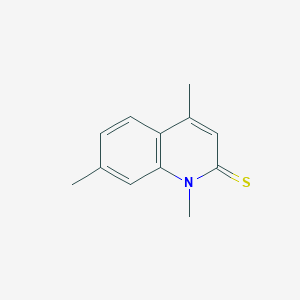
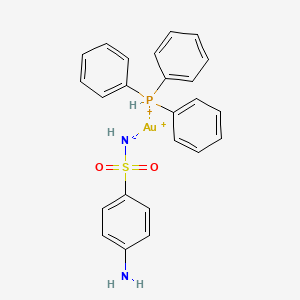
![2-[Methyl(2-oxooxolan-3-yl)amino]benzoic acid](/img/structure/B12880284.png)
![Cyclohexyl 4-[[5-(2-chloro-4-nitro-phenyl)furan-2-carbonyl]amino]benzoate](/img/structure/B12880285.png)
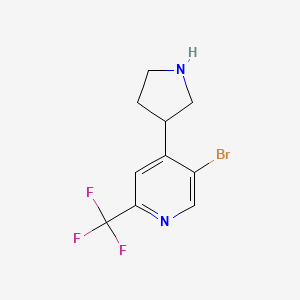
![[3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12880297.png)
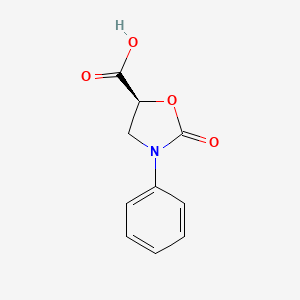

![(3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one](/img/structure/B12880324.png)
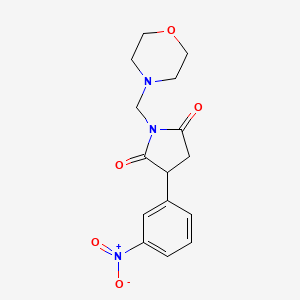
![3-(2-Ethoxyethyl)-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12880333.png)


